molecular formula C46H38N4O4 B586178 Telmisartan Dimer Impurity CAS No. 884330-14-7

Telmisartan Dimer Impurity

Cat. No.: B586178
CAS No.: 884330-14-7
M. Wt: 710.834
InChI Key: CEZAWGSRRZSCPG-UHFFFAOYSA-N
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Description

Telmisartan Dimer Impurity is a chemical compound associated with the antihypertensive drug Telmisartan. Telmisartan is an angiotensin II receptor antagonist used primarily to treat high blood pressure. The dimer impurity of Telmisartan, identified by its molecular formula C46H38N4O4 and a molecular weight of 710.82, is a byproduct formed during the synthesis of Telmisartan . This impurity is significant in pharmaceutical research as it helps in understanding the purity and stability of the drug.

Mechanism of Action

Target of Action

Telmisartan, the parent compound of Telmisartan Dimer Impurity, primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors play a crucial role in the regulation of blood pressure . Telmisartan binds to these receptors with high affinity, inhibiting the action of angiotensin II on vascular smooth muscle . This results in a reduction in arterial blood pressure . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties .

Mode of Action

Telmisartan interferes with the binding of angiotensin II to the AT1 receptors by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . This blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . The dimer impurity of Telmisartan is found to form more stable complexes with PD-L1 than Telmisartan itself .

Biochemical Pathways

Telmisartan’s action on the AT1 receptors inhibits the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure . By blocking the action of angiotensin II, Telmisartan prevents vasoconstriction and the secretion of aldosterone, a hormone that increases sodium and water reabsorption in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

Telmisartan exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . Steady state is observed after 5-7 days of once-daily administration, and there is no clinically relevant accumulation at 28 days .

Result of Action

The primary result of Telmisartan’s action is a reduction in arterial blood pressure . This makes it effective in the treatment of hypertension . Additionally, Telmisartan’s potential PPAR-gamma agonistic properties could confer beneficial metabolic effects .

Action Environment

The action of Telmisartan can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual patient factors such as age, sex, renal function, and genetic polymorphisms can also influence its pharmacokinetics and pharmacodynamics .

Safety and Hazards

When handling Telmisartan Dimer Impurity, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Telmisartan Dimer Impurity, like Telmisartan, is likely to interact with the angiotensin II type-1 receptor . Telmisartan inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . It’s plausible that this compound may have similar interactions.

Cellular Effects

While specific studies on this compound are limited, Telmisartan has been shown to have significant effects on various types of cells and cellular processes . For instance, Telmisartan has been found to inhibit many biochemical processes involved in the control of the cardiovascular system . It’s reasonable to hypothesize that this compound may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of Telmisartan involves the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . This unique mode of action forms the basis of its powerful antihypertensive action . Given the structural similarities, this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Telmisartan has been shown to have long-lasting effects due to its unique mode of action . It’s possible that this compound may exhibit similar temporal effects.

Dosage Effects in Animal Models

Telmisartan has been studied extensively in animal models, showing efficacy in treating hypertension .

Metabolic Pathways

Telmisartan’s metabolic pathways involve the angiotensin II type-1 receptor and the peroxisome proliferator-activated receptor gamma . Given the structural similarities, it’s plausible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Telmisartan is known to be distributed throughout the body due to its lipophilic nature . It’s likely that this compound may have similar transport and distribution characteristics.

Subcellular Localization

Given the lipophilic nature of Telmisartan, it’s plausible that this compound may also localize in lipid-rich areas of the cell .

Chemical Reactions Analysis

Telmisartan Dimer Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Properties

IUPAC Name

2-[4-[[2-[3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazol-5-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38N4O4/c1-3-10-42-48-43-29(2)25-34(26-41(43)49(42)27-30-17-21-32(22-18-30)35-11-4-6-13-37(35)45(51)52)44-47-39-15-8-9-16-40(39)50(44)28-31-19-23-33(24-20-31)36-12-5-7-14-38(36)46(53)54/h4-9,11-26H,3,10,27-28H2,1-2H3,(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAWGSRRZSCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5CC7=CC=C(C=C7)C8=CC=CC=C8C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730877
Record name 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884330-14-7
Record name 4',4''-[(7'-Methyl-2'-propyl[1H,3'H-2,5'-bibenzimidazole]-1,3'-diyl)bis(methylene)]di([1,1'-biphenyl]-2-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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